![molecular formula C15H13N B011359 4-Benzylphenylacetonitrile CAS No. 101096-72-4](/img/structure/B11359.png)
4-Benzylphenylacetonitrile
Overview
Description
4-Benzylphenylacetonitrile (CAS Number: 101096-72-4) is a chemical compound with the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol . It is also known by other names such as 4-benzyl-l-cyanomethylbenzene and benzeneacetonitrile .
Molecular Structure Analysis
The molecular structure of 4-Benzylphenylacetonitrile consists of a benzene ring with a benzyl group attached to it. The nitrile functional group (–CN) is also present, making it an aromatic nitrile compound. The IUPAC name indicates that the nitrile group is attached to the benzyl carbon .
Scientific Research Applications
Pharmaceutical Research
4-Benzylphenylacetonitrile can serve as an intermediate block in pharmaceutical synthesis, promoting the creation of biologically active compounds . For example, it can act as a precursor in the synthesis of phenethylamines .
Chemical Synthesis
In the field of chemical synthesis, 4-Benzylphenylacetonitrile can participate in various reactions due to its reactivity. The cyanide group confers nucleophilic reactivity, allowing 4-Benzylphenylacetonitrile to participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides .
Biochemistry
In biochemistry, organic compounds like 4-Benzylphenylacetonitrile can be used in the study of biological systems. They can serve as substrates in enzymatic reactions, probes in the study of biochemical pathways, or as tools in the development of biochemical assays .
Analytical Chemistry
In analytical chemistry, 4-Benzylphenylacetonitrile could potentially be used as a standard or a tracer in various analytical techniques. Its unique spectral properties could make it useful in techniques such as mass spectrometry or infrared spectroscopy .
properties
IUPAC Name |
2-(4-benzylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDBGKQDKFAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344514 | |
Record name | 4-Benzylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylphenylacetonitrile | |
CAS RN |
101096-72-4 | |
Record name | 4-Benzylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101096-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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